molecular formula C15H24N2O4 B14809708 acetic acid;tert-butyl N-(2-amino-1-phenylethyl)carbamate

acetic acid;tert-butyl N-(2-amino-1-phenylethyl)carbamate

Cat. No.: B14809708
M. Wt: 296.36 g/mol
InChI Key: GIILPBZKAGQZQY-UHFFFAOYSA-N
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Description

Acetic acid;tert-butyl N-(2-amino-1-phenylethyl)carbamate is an organic compound that is often used in various chemical and biological applications. It is known for its role as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is characterized by its tert-butyl carbamate group, which provides stability and ease of removal under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetic acid;tert-butyl N-(2-amino-1-phenylethyl)carbamate typically involves the condensation of 2-amino-1-phenylethanol with tert-butyl formate to obtain N-(2-amino-1-phenylethyl)carbamic acid. This intermediate is then ethylated to produce the final product . The reaction conditions often include the use of anhydrous solvents and catalysts such as boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are also crucial due to the handling of reactive intermediates and catalysts.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;tert-butyl N-(2-amino-1-phenylethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of acetic acid;tert-butyl N-(2-amino-1-phenylethyl)carbamate involves its role as a protecting group. The tert-butyl carbamate group provides stability to the amino group, preventing unwanted reactions during synthesis. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the molecules being synthesized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;tert-butyl N-(2-amino-1-phenylethyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .

Properties

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

acetic acid;tert-butyl N-(2-amino-1-phenylethyl)carbamate

InChI

InChI=1S/C13H20N2O2.C2H4O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10;1-2(3)4/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H3,(H,3,4)

InChI Key

GIILPBZKAGQZQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1

Origin of Product

United States

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